molecular formula C19H20ClN5OS B2540116 2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1351820-54-6

2-[(5-chloropyridin-2-yl)amino]-N-[4-(dimethylamino)benzyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B2540116
CAS No.: 1351820-54-6
M. Wt: 401.91
InChI Key: PUBXVDLRHRAOSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central 4-methyl-1,3-thiazole core substituted at position 5 with a carboxamide group. The carboxamide nitrogen is linked to a 4-(dimethylamino)benzyl moiety, while position 2 of the thiazole is functionalized with a 5-chloropyridin-2-ylamino group. Such structural motifs are common in kinase inhibitors, where the thiazole ring acts as a hinge-binding domain, and the substituted pyridine and benzyl groups modulate solubility and target affinity . Synthesis typically involves coupling ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives with amines under classic coupling conditions, as described for analogous compounds .

Properties

IUPAC Name

2-[(5-chloropyridin-2-yl)amino]-N-[[4-(dimethylamino)phenyl]methyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5OS/c1-12-17(27-19(23-12)24-16-9-6-14(20)11-21-16)18(26)22-10-13-4-7-15(8-5-13)25(2)3/h4-9,11H,10H2,1-3H3,(H,22,26)(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBXVDLRHRAOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC=C(C=C2)Cl)C(=O)NCC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the pyridine/pyrimidine rings, modifications to the benzyl group, and changes to the heterocyclic core. Below is a comparative analysis:

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Data Reference
Target Compound Thiazole 5-chloropyridin-2-ylamino; 4-(dimethylamino)benzyl ~428 (estimated) Not reported Synthetic route via coupling
2-((6-Chloro-2-methylpyrimidin-4-yl)amino)-N-(3,6-dichloro-2-methylphenyl)thiazole-5-carboxamide Thiazole 6-chloro-2-methylpyrimidin-4-ylamino; 3,6-dichloro-2-methylphenyl 428.72 Not reported Molecular formula: C₁₆H₁₂Cl₃N₅OS
4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide (2) Pyrimidine-thiazole Cyano; 4-methyl-2-(methylamino)thiazol-5-yl; benzenesulfonamide Not reported 254–255 Purity: 98% (RP-HPLC)
Dasatinib (BMS-354825) Thiazole 2-chloro-6-methylphenyl; 6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidine 488.0 280–284 FDA-approved kinase inhibitor
5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-2-[4-[2-(2-hydroxyethoxy)ethyl]-1-piperazinyl]-4-pyridinecarboxamide Pyridine Piperazinyl-hydroxyethoxy; 3-chlorobenzoylamino Not reported Not reported Enhanced solubility via polar groups

Notes:

  • The target compound’s 4-(dimethylamino)benzyl group likely enhances membrane permeability compared to sulfonamide or dichlorophenyl substituents in analogs .
  • Dasatinib’s hydroxyethylpiperazine group improves aqueous solubility, a feature absent in the target compound but present in ’s analog .
  • Melting points correlate with crystallinity; the benzenesulfonamide derivative (Compound 2) exhibits a higher melting point (254–255°C), suggesting stronger intermolecular interactions .

Solubility and Pharmacokinetics

  • The 4-(dimethylamino)benzyl group in the target compound may confer moderate solubility, whereas polar groups (e.g., hydroxyethoxyethylpiperazinyl in ) significantly improve aqueous solubility .
  • RP-HPLC retention times (e.g., 11.40 min for Compound 2) suggest moderate hydrophobicity, aligning with the target compound’s predicted logP .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.